molecular formula C7H9NO5S B3382616 Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate CAS No. 344308-92-5

Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate

Cat. No.: B3382616
CAS No.: 344308-92-5
M. Wt: 219.22 g/mol
InChI Key: LRJHVVIFYRYWGZ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate is a multifunctional furan-based chemical building block designed for research and development applications, particularly in medicinal chemistry. The compound integrates both a sulfamoyl group and a methyl ester within its heteroaromatic structure, making it a versatile precursor for the synthesis of more complex molecules. Furan derivatives bearing polar sulfone-type substituents, such as the sulfamoyl group, are recognized for their significant potential in agrochemical and pharmaceutical research, with over 30 bioactive compounds containing a methyl sulfone (MeSO2) subgroup identified in drug databases . The methyl ester moiety in its structure serves as a synthetic handle, allowing for further functionalization, for instance, through saponification to the corresponding carboxylic acid, which can be used to create diverse building blocks for drug discovery programs . Compounds of this class are of high interest in the exploration of new therapeutic agents, including antimycobacterial candidates, as similar 5-phenyl-furan-2-carboxylic acids have been identified as promising scaffolds in this field . Researchers can utilize this reagent to construct novel heterocyclic systems or to incorporate a sulfamoylfuran motif into larger molecular architectures via further chemical modifications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methyl-4-sulfamoylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5S/c1-4-6(14(8,10)11)3-5(13-4)7(9)12-2/h3H,1-2H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJHVVIFYRYWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217951
Record name Methyl 4-(aminosulfonyl)-5-methyl-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344308-92-5
Record name Methyl 4-(aminosulfonyl)-5-methyl-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344308-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(aminosulfonyl)-5-methyl-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using reagents like sulfamoyl chloride in the presence of a base.

    Esterification: The carboxyl group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the sulfamoyl group can yield amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted furans depending on the electrophile used.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as a building block in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Biological Studies: Used in studies to understand the interaction of sulfamoyl groups with biological targets.

Industry:

    Materials Science:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate in biological systems involves its interaction with enzymes and receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction often involves hydrogen bonding and electrostatic interactions with the active site of the enzyme or receptor.

Comparison with Similar Compounds

Structural and Functional Group Variations

a) Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • Structure: A nitro (-NO₂) and fluoro (-F) substituent on the phenyl ring at position 3.
  • Synthesis : Prepared via Meerwein arylation between 2-fluoro-4-nitroaniline and methyl 2-furoate .
  • Properties: The electron-withdrawing nitro group enhances electrophilic reactivity, contrasting with the sulfamoyl group’s dual role as a hydrogen-bond donor/acceptor. This compound’s higher molecular weight (estimated ~295 g/mol) compared to the target compound (231 g/mol) may reduce solubility in polar solvents .
b) Methyl 5-(4-formylphenoxymethyl)furan-2-carboxylate
  • Structure : Features a formyl (-CHO) group and chlorine substituents.
  • Molecular Weight : 321.55 g/mol (C₁₂H₇Cl₃O₄).
  • Properties : The formyl group increases electrophilicity, while chlorine atoms enhance lipophilicity. This contrasts with the sulfamoyl group’s polarity, suggesting divergent applications (e.g., agrochemicals vs. pharmaceuticals) .
c) Torulosic Acid Methyl Ester
  • Structure : A labdane diterpene derivative with a methyl ester.
  • Properties : High lipophilicity due to its hydrocarbon skeleton, unlike the polar sulfamoyl group. Found in plant resins, it may serve ecological roles rather than synthetic applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Polarity Notable Properties
Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate 231.22 Sulfamoyl, methyl ester High Strong hydrogen bonding, moderate solubility
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate ~295 Nitro, fluoro, methyl ester Moderate Electrophilic, reactive in substitutions
Methyl 5-(4-formylphenoxymethyl)furan-2-carboxylate 321.55 Formyl, chloro, methyl ester Low Lipophilic, potential agrochemical use
Torulosic Acid Methyl Ester ~318 (estimated) Labdane skeleton, methyl ester Very low Hydrophobic, ecological roles

Hydrogen Bonding and Crystallinity

The sulfamoyl group in the target compound enables extensive hydrogen bonding (as both donor and acceptor), likely leading to robust crystal packing. This contrasts with esters like methyl palmitate (), which lack hydrogen-bond donors. Etter’s graph set analysis () suggests that such interactions could enhance thermal stability or bioavailability in pharmaceuticals. In contrast, non-polar analogs (e.g., neophytadiene in ) exhibit weaker intermolecular forces, favoring liquid or amorphous states .

Biological Activity

Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, and presenting relevant data in tabular form.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C6H7NO5S
  • CAS Number : 3146896
  • Molecular Weight : 189.19 g/mol

This compound features a furan ring substituted with a methyl and a sulfamoyl group, which are critical for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Klebsiella pneumoniae10128 µg/mL

These results indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
HeLa (Cervical cancer)25
MCF-7 (Breast cancer)30
A549 (Lung cancer)28

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting potential as an anticancer agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by inhibiting specific enzymes involved in cell proliferation and bacterial growth.

Case Studies

  • In Vivo Study on Antimicrobial Efficacy :
    A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound significantly reduced bacterial load compared to untreated controls. The survival rate of treated mice was notably higher, indicating its potential therapeutic application in infectious diseases.
  • In Vitro Study on Cancer Cell Lines :
    In a comparative study with standard chemotherapeutic agents, this compound showed comparable efficacy to established drugs, with fewer side effects observed in preliminary animal trials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Esterification : React 5-methyl-4-sulfamoylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux to form the methyl ester .
  • Sulfamoylation : Introduce the sulfamoyl group via chlorosulfonation followed by reaction with ammonia or amines. Optimize temperature (0–5°C for stability) and stoichiometry to minimize side products like sulfonate esters .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity yields.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and ester/sulfamoyl functionality.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying sulfonation conditions?

  • Approach :

  • Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify intermediates (e.g., chlorosulfonyl derivatives) that may hydrolyze under suboptimal conditions .
  • Computational Modeling : Use density functional theory (DFT) to predict sulfamoylation transition states and optimize solvent polarity (e.g., dichloromethane vs. THF) .
  • DoE (Design of Experiments) : Apply factorial design to test variables (temperature, reagent ratios) and identify critical parameters .

Q. What strategies are effective for analyzing hydrogen-bonding interactions in its crystal structure?

  • Methodology :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D–H⋯A motifs) using Etter’s rules to map supramolecular assemblies .
  • Software Tools : Refine crystallographic data with SHELXL and visualize hydrogen-bonding networks in ORTEP-3 or Mercury .
  • Thermal Ellipsoids : Assess disorder or dynamic motion in the sulfamoyl group using anisotropic displacement parameters .

Q. How can the compound’s reactivity in nucleophilic substitution reactions be systematically studied?

  • Experimental Design :

  • Substrate Screening : Test nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, acetonitrile) to evaluate leaving-group efficacy .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to probe mechanism (SN1 vs. SN2) .
  • In-Situ Monitoring : Use ¹⁹F NMR (if fluorinated analogs are synthesized) to track real-time substitution kinetics .

Q. What approaches validate computational predictions of its bioactivity (e.g., enzyme inhibition)?

  • Validation Workflow :

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases). Cross-validate with molecular dynamics simulations .
  • In-Vitro Assays : Compare IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based) with docking scores to refine computational models .
  • SAR Analysis : Synthesize derivatives (e.g., replacing sulfamoyl with carbamate) to test structure-activity hypotheses .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental solubility data?

  • Resolution :

  • QSAR Models : Train quantitative structure-activity relationship models using experimental solubility (e.g., shake-flask method) and descriptors like logP .
  • Co-Solvency Studies : Test solubility enhancers (cyclodextrins, PEG) to reconcile computational predictions with empirical observations .

Q. What causes variability in biological activity across different batches, and how is it mitigated?

  • Root Cause :

  • Purity Analysis : Use HPLC-MS to detect trace impurities (e.g., hydrolyzed ester or sulfonamide byproducts) .
  • Crystallinity Checks : Compare PXRD patterns to ensure polymorph consistency, as amorphous forms may exhibit altered bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate
Reactant of Route 2
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Methyl 5-methyl-4-sulfamoylfuran-2-carboxylate

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